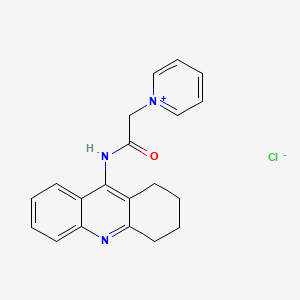

1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride

Description

1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride is a complex organic compound that features a pyridinium core linked to an acridine derivative

Properties

CAS No. |

126740-43-0 |

|---|---|

Molecular Formula |

C20H20ClN3O |

Molecular Weight |

353.8 g/mol |

IUPAC Name |

2-pyridin-1-ium-1-yl-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide;chloride |

InChI |

InChI=1S/C20H19N3O.ClH/c24-19(14-23-12-6-1-7-13-23)22-20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20;/h1-2,4,6-8,10,12-13H,3,5,9,11,14H2;1H |

InChI Key |

LTPKDPDYGPNDNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)C[N+]4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride typically involves a multi-step process:

Formation of the Acridine Derivative: The initial step involves the synthesis of the acridine derivative. This can be achieved through the cyclization of N-phenylanthranilic acid under acidic conditions.

Amidation Reaction: The acridine derivative is then subjected to an amidation reaction with an appropriate amine to introduce the aminoethyl group.

Pyridinium Salt Formation: The final step involves the quaternization of the aminoethyl group with pyridine in the presence of a suitable alkylating agent, such as methyl chloride, to form the pyridinium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Oxidized acridine derivatives.

Reduction: Reduced acridine derivatives.

Substitution: Substituted pyridinium salts.

Scientific Research Applications

1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. It can also interact with enzymes, inhibiting their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Acridine Orange: A well-known fluorescent dye used in cell biology.

Proflavine: An acridine derivative with antimicrobial properties.

Quinacrine: An acridine derivative used as an antimalarial drug.

Uniqueness

1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride is unique due to its combination of a pyridinium core and an acridine derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride (CAS No. 126740-43-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, including its antibacterial and cytotoxic properties, as well as its mechanisms of action.

- Molecular Formula : C20H20N3O.Cl

- Molecular Weight : 353.851 g/mol

- Structure : The compound features a pyridinium ring and an acridine moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have indicated that derivatives of the acridine structure exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains have been reported to be in the range of 12.4 to 16.5 µM against pathogens such as Staphylococcus aureus and Escherichia coli .

- The compound's activity is enhanced by the presence of specific substituents on the acridine ring, indicating a structure-activity relationship (SAR) that merits further investigation.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines:

- In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values suggesting potent activity .

- The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism.

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal assessed the antibacterial efficacy of several acridine derivatives, including the target compound. The results showed:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Bacillus cereus | 16.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

This data suggests that the compound possesses significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 18 |

| A549 | 22 |

These findings indicate that the compound effectively inhibits cell growth in various cancer types, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of acridine allows it to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial and cancer cells, leading to cell death.

- Inhibition of Protein Synthesis : By targeting ribosomal function or other protein synthesis pathways, the compound can effectively halt cellular growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.